Veratraldehyde-d3

Isotopic Purity Method Validation Quality Control

Ensure robust, traceable veratraldehyde quantification with Veratraldehyde-d3—a deuterated internal standard delivering near-identical co-elution and ionization to the target analyte. Unlike non-deuterated analogs, it corrects sample preparation losses, instrument drift, and matrix effects for unmatched accuracy in food, environmental, and bioanalytical LC-MS/MS and GC-MS methods. Essential for meeting FDA/EMA validation criteria in pharmaceutical ADME studies. Select this isotopologue for reliable data and audit-ready analytical workflows.

Molecular Formula C9H10O3
Molecular Weight 169.19 g/mol
Cat. No. B15559781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratraldehyde-d3
Molecular FormulaC9H10O3
Molecular Weight169.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i1D3
InChIKeyWJUFSDZVCOTFON-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Veratraldehyde-d3 (CAS 143318-06-3) Analytical Reference Standard: Deuterated Internal Standard for Veratraldehyde Quantification in LC-MS/MS & GC-MS Workflows


Veratraldehyde-d3 (3,4-Dimethoxybenzaldehyde-d3, CAS 143318-06-3) is a stable isotope-labeled analog of veratraldehyde (CAS 120-14-9), wherein three hydrogen atoms are replaced by deuterium (²H) . With a molecular formula of C₉H₇D₃O₃ and a molecular weight of 169.19 g/mol, it is primarily employed as a deuterated internal standard (IS) in quantitative analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . As a deuterated isotopologue, Veratraldehyde-d3 closely mimics the physicochemical behavior of its non-deuterated counterpart, enabling its use as a tracer to correct for sample preparation losses, instrument variability, and matrix effects during the quantification of veratraldehyde in complex biological, environmental, and food matrices .

Why Veratraldehyde-d3 Cannot Be Substituted with Non-Deuterated Veratraldehyde or Alternative Internal Standards


Substituting Veratraldehyde-d3 with non-deuterated veratraldehyde or another structural analog as an internal standard fundamentally compromises the accuracy and reliability of quantitative LC-MS/MS and GC-MS assays. Non-deuterated veratraldehyde cannot be distinguished from the endogenous or spiked analyte by mass spectrometry, rendering it useless as an internal standard for correcting matrix effects or instrument drift [1]. While alternative internal standards like ¹³C-labeled analogs or structurally similar compounds may be used, they often exhibit differential chromatographic retention, ionization efficiency, or matrix effect behavior compared to the target analyte, leading to systematic quantification bias [2]. The use of a stable isotope-labeled analog, such as Veratraldehyde-d3, is essential to achieve the highest level of method accuracy and precision, as it co-elutes and ionizes nearly identically to the unlabeled veratraldehyde, thereby providing optimal correction for analytical variability [3].

Veratraldehyde-d3 Technical Differentiation: Purity, Isotopic Enrichment, and Analytical Performance Benchmarks


Veratraldehyde-d3 Isotopic Purity Comparison Across Commercial Sources for Method Validation Requirements

The isotopic purity of Veratraldehyde-d3 varies significantly between commercial suppliers, which directly impacts the accuracy of quantification in LC-MS/MS methods. The WITEGA reference standard (OP225) is specified with an isotopic purity of 99.8 atom% D, confirmed by mass spectrometry . This exceeds the typical ≥96.0% to ≥98.0% purity range reported by other vendors for the same compound .

Isotopic Purity Method Validation Quality Control

Veratraldehyde-d3 Chromatographic Purity and Its Impact on LC-MS/MS Assay Sensitivity

The HPLC purity of Veratraldehyde-d3 is a critical parameter for ensuring the integrity of analytical methods. The WITEGA standard is certified with an HPLC purity of >99.0% . This level of purity is higher than the ≥96.0% specification provided by other commercial sources for the same compound .

Chromatographic Purity LC-MS/MS Assay Sensitivity

Mitigation of Matrix Effects and Ionization Variability Using Veratraldehyde-d3 Compared to Non-Analogous Internal Standards

Stable isotope-labeled internal standards (SIL-IS) like Veratraldehyde-d3 are essential for correcting matrix effects and ionization variability in LC-MS/MS. Studies across various analytes demonstrate that SIL-IS can correct for matrix effects in estuarine and effluent samples, achieving acceptable accuracy [1]. In contrast, non-analogous internal standards or external calibration methods often fail to compensate for these effects, leading to significant quantification errors [2].

Matrix Effect Ionization Efficiency LC-MS/MS Quantification

Minimization of Chromatographic Isotope Effect with Veratraldehyde-d3 Compared to Perdeuterated Analogs

Deuterated internal standards can exhibit a chromatographic isotope effect, eluting slightly earlier or later than the non-deuterated analyte. The magnitude of this effect is dependent on the number and position of deuterium atoms. Analytes with a deuterium atom connected to an sp² hybridized carbon always had greater retention than the analogous compound where deuterium was connected to an sp³ hybridized carbon [1]. While Veratraldehyde-d3, with its three deuterium atoms, may exhibit a minor shift, it is expected to be less pronounced than with perdeuterated analogs (e.g., -d6), which can show significant separation from the unlabeled analyte, potentially leading to differential matrix effects and quantification inaccuracies [2].

Chromatographic Isotope Effect Retention Time Shift GC-MS

Veratraldehyde-d3 Procurement Guide: Targeted Application Scenarios for Analytical and Industrial Use


Accurate Quantification of Veratraldehyde in Complex Food and Flavor Matrices

Veratraldehyde-d3 is the preferred internal standard for the precise quantification of veratraldehyde in complex food products (e.g., vanilla extracts, essential oils, and flavor formulations) by LC-MS/MS or GC-MS. Its isotopic purity (e.g., 99.8 atom% D for high-grade standards) and chromatographic purity (>99.0% HPLC) minimize interference from the unlabeled analyte and matrix components, enabling the generation of reliable data for quality control, authenticity assessment, and regulatory compliance. The use of a deuterated internal standard effectively corrects for matrix-induced ion suppression or enhancement, ensuring accurate determination of veratraldehyde content .

Method Development and Validation for Veratraldehyde in Biological and Environmental Samples

Veratraldehyde-d3 is a critical reagent for developing and validating robust bioanalytical or environmental methods for veratraldehyde quantification. Its close structural and physicochemical similarity to the target analyte ensures optimal co-elution and ionization behavior, providing superior correction for variability during sample preparation (e.g., solid-phase extraction) and LC-MS/MS analysis. This is essential for meeting stringent method validation criteria for accuracy, precision, and sensitivity as defined by regulatory bodies like the FDA and EMA [1].

Pharmacokinetic and Metabolism Studies Involving Veratraldehyde

In pharmaceutical research, Veratraldehyde-d3 is used as a stable isotope-labeled tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of veratraldehyde or veratraldehyde-containing drug candidates. Its deuterium labeling allows for the differentiation of the administered compound from endogenous veratraldehyde or metabolites, facilitating accurate mass balance studies and metabolic pathway elucidation in preclinical models. The high isotopic enrichment ensures that the tracer signal is distinct and quantifiable even at low concentrations in complex biological matrices [2].

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